(7-nitro-3,4-dihydroisoquinolin-2(1H)-yl)(thiophen-2-yl)methanone

Description

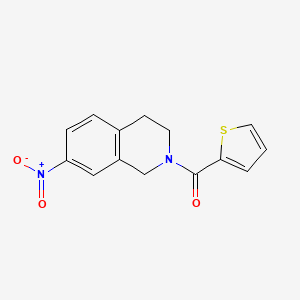

The compound (7-nitro-3,4-dihydroisoquinolin-2(1H)-yl)(thiophen-2-yl)methanone features a 3,4-dihydroisoquinoline scaffold substituted with a nitro group at the 7-position and a thiophen-2-yl moiety connected via a methanone bridge.

Properties

IUPAC Name |

(7-nitro-3,4-dihydro-1H-isoquinolin-2-yl)-thiophen-2-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O3S/c17-14(13-2-1-7-20-13)15-6-5-10-3-4-12(16(18)19)8-11(10)9-15/h1-4,7-8H,5-6,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCPVLXRANAENSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C=CC(=C2)[N+](=O)[O-])C(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(7-nitro-3,4-dihydroisoquinolin-2(1H)-yl)(thiophen-2-yl)methanone, with the CAS number 1170393-93-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its implications in pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C14H12N2O3S, and it has a molecular weight of 288.32 g/mol. The compound features a thiophene ring and a nitro-substituted isoquinoline structure, which are known to contribute to various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C14H12N2O3S |

| Molecular Weight | 288.32 g/mol |

| CAS Number | 1170393-93-7 |

Antiplatelet Activity

Research has indicated that derivatives of isoquinoline compounds exhibit significant antiplatelet activity. A study by demonstrated that certain derivatives showed selective inhibitory effects against platelet aggregation. The mechanism involves the modulation of signaling pathways that govern platelet activation, suggesting potential therapeutic applications in cardiovascular diseases.

Neuroprotective Effects

The isoquinoline scaffold has been associated with neuroprotective properties. Compounds similar to this compound have been investigated for their ability to modulate neurotransmitter systems, particularly in models of neurodegeneration. For instance, certain derivatives have shown promise in enhancing cognitive function and protecting neuronal cells from apoptosis .

Anti-inflammatory Properties

The compound's structural components suggest potential anti-inflammatory effects. Thiophene derivatives have been documented to inhibit pro-inflammatory cytokines and modulate immune responses . The combination of the isoquinoline and thiophene moieties may enhance these effects, warranting further investigation into their mechanisms.

Case Study 1: Platelet Aggregation Inhibition

In a controlled study involving various isoquinoline derivatives, this compound was tested for its ability to inhibit platelet aggregation induced by ADP. The results indicated a significant reduction in aggregation at micromolar concentrations, suggesting its potential as an antiplatelet agent.

Case Study 2: Neuroprotective Screening

A screening of neuroprotective effects was conducted using models of oxidative stress. Compounds similar to this compound demonstrated reduced levels of reactive oxygen species (ROS) and improved cell viability in neuronal cell lines exposed to neurotoxic agents.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives related to the isoquinoline structure. For instance, compounds derived from tetrahydroisoquinoline have shown promising results against various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer). The anticancer activity is often assessed by measuring the half-maximal inhibitory concentration (IC50), which indicates the potency of the compound against cancer cells.

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Compound A | HCT-116 | 1.9 |

| Compound B | MCF-7 | 2.3 |

These results suggest that modifications to the isoquinoline structure can lead to enhanced anticancer properties .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Studies have reported significant activity against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. The structure-activity relationship (SAR) indicates that the presence of electron-withdrawing groups, such as nitro groups, can enhance antibacterial efficacy.

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound C | Mycobacterium smegmatis | 6.25 µg/mL |

| Compound D | Pseudomonas aeruginosa | 19 mm diameter inhibition |

These findings underscore the potential of thiophene-containing isoquinolines as candidates for developing new antimicrobial agents .

Neurological Applications

Research has suggested that certain isoquinoline derivatives can modulate NMDA receptors, which are critical in synaptic plasticity and memory function. This modulation could lead to therapeutic applications in treating neurological disorders such as Alzheimer's disease and schizophrenia .

Synthesis of Complex Molecules

The compound serves as a versatile building block in organic synthesis. Its unique structure allows for various functionalizations that can lead to the development of complex molecules with potential biological activity. For example, copper-catalyzed reactions have been employed to create diverse tetrahydroisoquinoline derivatives from this compound .

Material Science

In material science, compounds with isoquinoline structures are being explored for their electronic properties and potential applications in organic electronics and photonic devices. The incorporation of thiophene moieties can enhance charge transport properties, making these compounds suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

Case Study: Development of Anticancer Agents

A series of studies focused on synthesizing and characterizing new derivatives based on (7-nitro-3,4-dihydroisoquinolin-2(1H)-yl)(thiophen-2-yl)methanone showed that specific modifications could significantly enhance anticancer activities against breast and colon cancer cell lines. The most potent derivatives were identified through systematic SAR studies.

Case Study: Antimicrobial Screening

In a comprehensive screening of synthesized compounds derived from isoquinoline frameworks, several demonstrated notable antimicrobial activity against standard laboratory strains. The study emphasized the importance of functional group positioning on the isoquinoline ring in determining biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Isoquinoline Ring

Nitro vs. Methoxy/Chloro Substituents

- Nitro Group (Target Compound) : The 7-nitro substitution introduces strong electron-withdrawing effects, which may alter the compound’s electronic profile and binding affinity compared to analogs with electron-donating groups.

- Methoxy Substitution: Compounds like (6,7-dimethoxy-1-((3-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(phenyl)methanone (90) and (6-methoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(phenyl)methanone (116) exhibit methoxy groups at positions 6 and 7, which enhance solubility and modulate receptor interactions through steric and electronic effects .

- Chloro Substitution: (3-Chlorophenyl)(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone (CIQ) is a potent GluN2C/D receptor potentiator, demonstrating that chloro substituents can improve selectivity and potency .

Halogenated Derivatives

- Bromo and Trifluoro Groups: Derivatives like (E)-(3-Bromophenyl)(6,7-Dimethoxy-1-(4-methoxystyryl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone (157) and 1-(7-Chloro-6-nitro-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone highlight the role of halogens in tuning lipophilicity and metabolic stability .

Variations in the Aryl Methanone Group

Thiophen-2-yl vs. Phenyl/Chlorophenyl

- Thiophen-2-yl (Target Compound) : The thiophene ring’s sulfur atom enhances π-stacking and may influence redox properties compared to purely aromatic systems.

- Phenyl and Chlorophenyl: Analogs like (phenyl)methanone (90) and (3-chlorophenyl)methanone (91) show that bulkier or electronegative aryl groups can impact receptor binding kinetics and steric accessibility .

Benzothiazole and Benzo[b]thiophene Derivatives

Functional Group Modifications

Methanone vs. Amide/Morpholino

- Amide Derivatives: Compounds such as 4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-N-(2-morpholinoethyl)benzamide (6) replace the methanone with an amide linkage, altering solubility and hydrogen-bonding capacity .

- Morpholino Derivatives: (3,4-Dihydroisoquinolin-2(1H)-yl)(morpholino)methanone introduces a morpholine ring, enhancing water solubility and pharmacokinetic properties .

Key Data (Table 1)

Q & A

Basic: What are the standard synthetic routes for (7-nitro-3,4-dihydroisoquinolin-2(1H)-yl)(thiophen-2-yl)methanone?

Methodological Answer:

The compound is typically synthesized via acylation of a 3,4-dihydroisoquinoline precursor with thiophene-2-carbonyl chloride. Key steps include:

- Acylation: Reacting 7-nitro-3,4-dihydroisoquinoline with thiophene-2-carbonyl chloride under basic conditions (e.g., triethylamine) in anhydrous dichloromethane .

- Purification: Silica gel chromatography is used to isolate the product, often yielding white amorphous solids. Rotameric mixtures may form, requiring careful NMR analysis to confirm structural integrity .

- Characterization: H NMR, C NMR, and HRMS are critical for verifying molecular identity and purity .

Advanced: How can reaction conditions be optimized to improve synthetic yield and minimize rotamer formation?

Methodological Answer:

Optimization strategies include:

- Temperature Control: Lower reaction temperatures (0–5°C) reduce side reactions during acylation. For example, slow addition of acyl chloride prevents exothermic side products .

- Solvent Selection: Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility of intermediates, while anhydrous conditions prevent hydrolysis of acid chlorides .

- Catalyst Use: Palladium or copper catalysts may accelerate coupling steps in multi-component syntheses, though this requires empirical testing for nitro-substituted analogs .

- Rotamer Management: Variable-temperature NMR can identify rotameric equilibria, and crystallization from ethanol/water mixtures may favor a single conformer .

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

- Spectroscopy: H NMR (δ 7.0–8.5 ppm for aromatic protons) and C NMR (carbonyl signals at ~190–200 ppm) confirm the thiophene and dihydroisoquinoline moieties. HRMS validates molecular weight within ±2 ppm error .

- Chromatography: HPLC with UV detection (λ = 254 nm) assesses purity, while TLC (silica gel, ethyl acetate/hexane) monitors reaction progress .

- Elemental Analysis: Carbon, hydrogen, and nitrogen percentages are compared to theoretical values to confirm stoichiometry .

Advanced: How can crystallographic data resolve structural ambiguities in nitro-substituted dihydroisoquinoline derivatives?

Methodological Answer:

- Software Tools: SHELXL (via SHELX suite) refines X-ray diffraction data to resolve nitro-group orientation and confirm dihydroisoquinoline ring puckering .

- Data Collection: High-resolution (<1.0 Å) datasets minimize errors in electron density maps. Twinning or disorder in crystals may require additional refinement cycles .

- Comparative Analysis: Overlay solved structures with analogs (e.g., CIQ derivatives in ) to identify conformational trends influenced by nitro substituents .

Basic: What biological assays are appropriate for evaluating NMDA receptor modulation by this compound?

Methodological Answer:

- Electrophysiology: Patch-clamp recordings on HEK293 cells expressing GluN2C subunits quantify potentiation efficacy (e.g., EC values) .

- Binding Studies: Radioligand displacement assays using H-MK-801 assess competitive binding at the PCP site .

- In Silico Docking: Molecular dynamics simulations predict interactions with GluN2C’s amino-terminal domain, guiding mutagenesis studies .

Advanced: How should researchers address contradictory activity data across structurally similar analogs?

Methodological Answer:

- Structural-Activity Relationship (SAR) Analysis: Compare nitro-substituted derivatives with methoxy or halogenated analogs (e.g., ) to identify substituent effects on potency .

- Meta-Analysis: Aggregate data from multiple assays (e.g., NMDA vs. σ-1 receptor selectivity) to disentangle off-target effects .

- Crystallographic Validation: Resolve conflicting activity claims by correlating binding modes (e.g., nitro-group orientation) with functional data .

Basic: What computational methods predict the compound’s pharmacokinetic properties?

Methodological Answer:

- ADMET Prediction: Tools like SwissADME estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition. The nitro group may reduce bioavailability due to high polar surface area .

- Docking Simulations: AutoDock Vina or Schrödinger Suite models interactions with metabolic enzymes (e.g., CYP3A4) to predict clearance rates .

Advanced: How can researchers validate the compound’s stability under physiological conditions?

Methodological Answer:

- Forced Degradation Studies: Expose the compound to acidic (pH 1.2), neutral (pH 7.4), and alkaline (pH 9.0) buffers at 37°C for 24–72 hours. Monitor degradation via LC-MS .

- Light Exposure Tests: UV-vis spectroscopy tracks photodegradation products, particularly for the nitroaromatic moiety .

- Metabolic Stability: Incubate with liver microsomes (human/rat) to identify cytochrome P450-mediated oxidation hotspots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.